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Compound of Interest

Compound Name: PCPr (hydrochloride)

Cat. No.: B594152 Get Quote

N-propyl-1-phenylcyclohexanamine is a synthetic compound belonging to the

arylcyclohexylamine class. This chemical family is significant in pharmacology and toxicology,

primarily due to its most infamous member, phencyclidine (PCP). Arylcyclohexylamines are

characterized by a cyclohexylamine structure with an aryl group attached to the same carbon

as the amine. N-propyl-1-phenylcyclohexanamine is a structural analog of PCP and its

precursor, 1-phenylcyclohexylamine (PCA), distinguished by the N-propyl substitution on the

amine group. This guide provides a comprehensive overview of its historical context, chemical

synthesis, and inferred pharmacology, designed for researchers and drug development

professionals.

Historical Context: The Legacy of
Arylcyclohexylamines
The exploration of arylcyclohexylamines began long before their association with illicit use. The

journey of this class provides the essential backdrop for understanding the emergence of

derivatives like N-propyl-1-phenylcyclohexanamine.

Early Synthesis (1907): The first arylcyclohexylamine described in scientific literature was 1-

phenylcyclohexan-1-amine (PCA), with its synthesis first published in 1907.[1]

The Anesthetic Era (1920s-1950s): Phencyclidine (PCP) was first synthesized in 1926.[1]

However, its potential as a powerful anesthetic and analgesic agent was not investigated by
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the pharmaceutical industry until the 1950s. Parke-Davis intensively studied PCP and the

related compound, ketamine, for their anesthetic properties.[1]

The Rise of Recreational Use (1970s): The dissociative, hallucinogenic, and euphoriant

effects of PCP led to its diversion and widespread illicit use in the 1970s.[1] This notoriety

prompted further investigation into its analogs and derivatives.

The Designer Drug Era: Following the legal scheduling of PCP and its immediate precursors,

clandestine chemists began synthesizing novel, unscheduled analogs to circumvent

regulations.[1] It is within this context of scientific and illicit exploration that compounds like

N-propyl-1-phenylcyclohexanamine emerged, representing modifications to the core

arylcyclohexylamine structure to potentially alter its effects, potency, and legal status.

Chemical Profile and Synthesis
The identity of N-propyl-1-phenylcyclohexanamine is defined by its specific molecular structure

and properties. Its synthesis logically follows from its well-established precursors.

Chemical Properties Summary
Property Value Source

IUPAC Name
1-phenyl-N-propylcyclohexan-

1-amine
[2]

Molecular Formula C15H23N [2]

CAS Number 18949-81-0 [2]

Molecular Weight 217.35 g/mol [3]

SMILES C1(c2ccccc2)(NCCC)CCCCC1 [2]

InChI Key
KHXNTQRMMGXPQW-

UHFFFAOYSA-N
[2]

Synthetic Pathway
The synthesis of N-propyl-1-phenylcyclohexanamine is most efficiently achieved via the N-

alkylation of its primary amine precursor, 1-phenylcyclohexylamine (PCA).
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Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 1-Phenylcyclohexylamine (PCA) Precursor This crucial intermediate can

be synthesized through several established methods.[4] One common laboratory-scale method

involves a reductive amination reaction.

Reaction: Condensation of cyclohexanone with aniline to form an intermediate Schiff base

(imine), followed by in-situ reduction.

Methodology:

Dissolve cyclohexanone and an equimolar amount of aniline in a suitable solvent such as

toluene or ethanol.

Add a dehydrating agent (e.g., molecular sieves) or use a Dean-Stark apparatus to

remove the water formed during imine formation, driving the reaction to completion.

Once imine formation is complete, cool the reaction mixture.

Introduce a reducing agent, such as sodium borohydride (NaBH₄), in a portion-wise

manner to reduce the imine to the secondary amine, 1-phenylcyclohexylamine.

Quench the reaction carefully with water and perform a standard acid-base extraction to

isolate the amine product.

Purify the resulting PCA via distillation or recrystallization of its salt form.

Step 2: N-Propylation of 1-Phenylcyclohexylamine This step involves a standard nucleophilic

substitution reaction to add the propyl group to the nitrogen atom.

Reaction: Alkylation of the primary amine group of PCA using a propyl halide.

Methodology:

Dissolve the synthesized 1-phenylcyclohexylamine in a polar aprotic solvent like

acetonitrile or DMF.
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Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or

diisopropylethylamine (DIPEA), to act as a proton scavenger.

Add at least one molar equivalent of a propylating agent (e.g., 1-bromopropane or 1-

iodopropane) to the mixture.

Heat the reaction mixture (e.g., 60-80 °C) and monitor its progress using Thin Layer

Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Upon completion, cool the reaction, filter out the base, and remove the solvent under

reduced pressure.

Purify the crude N-propyl-1-phenylcyclohexanamine using column chromatography or

distillation to yield the final product.

Cyclohexanone

1-Phenylcyclohexylamine (PCA)

 Reductive Amination
(e.g., + NaBH₄)

Aniline

N-propyl-1-phenylcyclohexanamine

 N-Alkylation
(e.g., + K₂CO₃)

1-Bromopropane
(Propylating Agent)

Figure 1: Two-step synthesis pathway.
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Figure 1: Two-step synthesis pathway.

Inferred Pharmacology and Mechanism of Action
Direct pharmacological studies on N-propyl-1-phenylcyclohexanamine are not widely available

in peer-reviewed literature. However, its mechanism of action can be reliably inferred from its
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structural similarity to other well-characterized arylcyclohexylamines.

Primary Target: NMDA Receptor: The hallmark of arylcyclohexylamines like PCP and

ketamine is their action as non-competitive antagonists at the N-methyl-D-aspartate (NMDA)

receptor. This antagonism blocks the flow of ions through the receptor's channel, disrupting

glutamatergic neurotransmission and leading to the characteristic dissociative, anesthetic,

and hallucinogenic effects. It is highly probable that N-propyl-1-phenylcyclohexanamine

shares this primary mechanism.

Modulation of Monoamine Transporters: Many arylcyclohexylamines also interact with

monoamine transporters, inhibiting the reuptake of dopamine, norepinephrine, and serotonin.

[4] The specific N-alkyl substituent can significantly influence this activity. For instance,

research on related compounds has shown that N-alkylation can produce potent triple

reuptake inhibitors with potential antidepressant applications.[5] The N-propyl group likely

modulates the affinity and selectivity for these transporters compared to PCP (which has a

piperidine ring) or other N-alkylated analogs. This modulation would influence the stimulant

and euphoric properties of the compound.

Legal Status and Public Safety
N-propyl-1-phenylcyclohexanamine is not explicitly scheduled under the Controlled Substances

Act (CSA) in the United States. However, its legal status is subject to interpretation under

federal analog laws.

Controlled Substance Analogue Act: The Federal Analogue Act (21 U.S.C. § 813) allows any

chemical "substantially similar" to a controlled substance in Schedule I or II to be treated as if

it were in that schedule, provided it is intended for human consumption.[6] Given that N-

propyl-1-phenylcyclohexanamine is structurally and pharmacologically similar to PCP

(Schedule II), it would likely be prosecuted as a controlled substance analog.

Precursor Chemical Control: The immediate precursor, 1-phenylcyclohexylamine (PCA), is a

DEA Schedule II controlled substance, which heavily regulates its synthesis and distribution.

[7] This control of the key precursor is a primary method for limiting the clandestine

production of its derivatives.
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The emergence of such compounds poses a public health risk, as their pharmacology and

toxicology are not formally studied before they appear on the illicit market, leading to

unpredictable effects and potential for harm.

Conclusion
N-propyl-1-phenylcyclohexanamine represents a logical extension of the chemical exploration

of the arylcyclohexylamine class. Born from a lineage that includes the anesthetic PCP, its

history is intertwined with both pharmaceutical research and the rise of designer drugs. While

its synthesis follows established principles of amine chemistry, its precise pharmacological

profile remains uncharacterized in public scientific literature, though it is expected to function

primarily as an NMDA receptor antagonist. Its legal status as a controlled substance analog

highlights the ongoing challenge of regulating novel psychoactive substances. For researchers,

compounds like this serve as valuable tools for probing the structure-activity relationships of

NMDA receptor antagonists and monoamine reuptake inhibitors.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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